Platelet Aggregation Potency: 20-Fold Enhancement Over 1-Octadecanoyl LPA
1-Octadecyl LPA exhibits 20-fold higher potency in inducing human platelet aggregation compared to its direct acyl analog 1-octadecanoyl LPA. This differential activity is attributed to the presence of an alkyl-ether-specific LPA receptor population on human platelets that preferentially recognizes the ether-linked ligand [1].
| Evidence Dimension | Platelet aggregation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 9 nM |
| Comparator Or Baseline | 1-Octadecanoyl LPA: EC50 = 177 nM |
| Quantified Difference | 20-fold lower EC50 (9 nM vs 177 nM) |
| Conditions | Human platelet aggregation assay |
Why This Matters
This 20-fold potency advantage enables researchers to use lower compound concentrations to achieve robust LPA receptor activation, reducing off-target effects and conserving valuable reagent.
- [1] Cayman Chemical. 1-Octadecyl Lysophosphatidic Acid (sodium salt) (10010291) Technical Datasheet. Retrieved April 2026. View Source
